Cas no 441-28-1 (2-(4-fluorophenyl)quinoline-4-carboxylic acid)
2-(4-fluorophenyl)quinoline-4-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 2-(4-fluorophenyl)quinoline-4-carboxylate
- 2-(4-FLUORO-PHENYL)-QUINOLINE-4-CARBOXYLIC ACID
- 2-(4-fluorophenyl)quinoline-4-carboxylic acid
- IFLAB-BB F0239-0170
- KSC-19-185
- KUC108886N
- SCHEMBL1898539
- Z56770919
- MFCD00616372
- AB00276956-02
- FT-0679232
- AKOS000121701
- VS-02534
- 2-(4-fluorophenyl)-4-quinolinecarboxylic acid
- EU-0033248
- SB70518
- 2-(4-fluorophenyl)quinoline-4-carboxylicacid
- Oprea1_833133
- A826495
- 4-fluorophenyl-4-quinolinecarboxylic acid
- F0239-0170
- OSSAIQFBELCOGQ-UHFFFAOYSA-N
- SR-01000597069-1
- CCG-202891
- 441-28-1
- Oprea1_319907
- 3-(4-fluorophenyl)naphthalene-1-carboxylic Acid
- EN300-00690
- SR-01000597069
- STK048752
- AG-690/36449031
- G29852
- DB-028276
- ALBB-006615
- BBL010510
-
- MDL: MFCD00616372
- Inchi: 1S/C16H10FNO2/c17-11-7-5-10(6-8-11)15-9-13(16(19)20)12-3-1-2-4-14(12)18-15/h1-9H,(H,19,20)
- InChI Key: OSSAIQFBELCOGQ-UHFFFAOYSA-N
- SMILES: FC1C=CC(=CC=1)C1=CC(C(=O)O)=C2C=CC=CC2=N1
Computed Properties
- Exact Mass: 267.07000
- Monoisotopic Mass: 267.06955672g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 20
- Rotatable Bond Count: 2
- Complexity: 354
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.5
- Topological Polar Surface Area: 50.2Ų
Experimental Properties
- Color/Form: NA
- Density: 1.3±0.1 g/cm3
- Melting Point: 214-216 °C
- Boiling Point: 453.7±40.0 °C at 760 mmHg
- Flash Point: 226.4±25.9 °C
- PSA: 50.19000
- LogP: 3.73910
2-(4-fluorophenyl)quinoline-4-carboxylic acid Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:Storage at -4 ℃ (6-12weeks), long storage period at -20 ℃ (1-2years), transport at 0 ℃
- HazardClass:IRRITANT
2-(4-fluorophenyl)quinoline-4-carboxylic acid Customs Data
- HS CODE:2933499090
- Customs Data:
China Customs Code:
2933499090Overview:
2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-(4-fluorophenyl)quinoline-4-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 020344-1g |
2-(4-Fluoro-phenyl)-quinoline-4-carboxylic acid |
441-28-1 | 95% | 1g |
£76.00 | 2022-02-28 | |
| Fluorochem | 020344-2.5g |
2-(4-Fluoro-phenyl)-quinoline-4-carboxylic acid |
441-28-1 | 95% | 2.5g |
£152.00 | 2022-02-28 | |
| Alichem | A189004910-5g |
2-(4-Fluorophenyl)quinoline-4-carboxylic acid |
441-28-1 | 95% | 5g |
$394.32 | 2023-09-01 | |
| Chemenu | CM228742-5g |
2-(4-Fluorophenyl)quinoline-4-carboxylic acid |
441-28-1 | 95% | 5g |
$348 | 2021-08-04 | |
| TRC | F591315-25mg |
2-(4-Fluorophenyl)quinoline-4-carboxylic Acid |
441-28-1 | 25mg |
$ 50.00 | 2022-06-04 | ||
| TRC | F591315-50mg |
2-(4-Fluorophenyl)quinoline-4-carboxylic Acid |
441-28-1 | 50mg |
$ 65.00 | 2022-06-04 | ||
| TRC | F591315-250mg |
2-(4-Fluorophenyl)quinoline-4-carboxylic Acid |
441-28-1 | 250mg |
$ 115.00 | 2022-06-04 | ||
| abcr | AB315240-500 mg |
2-(4-Fluoro-phenyl)-quinoline-4-carboxylic acid; 95% |
441-28-1 | 500MG |
€165.80 | 2023-02-04 | ||
| abcr | AB315240-1 g |
2-(4-Fluoro-phenyl)-quinoline-4-carboxylic acid; 95% |
441-28-1 | 1 g |
€197.30 | 2023-07-19 | ||
| abcr | AB315240-5 g |
2-(4-Fluoro-phenyl)-quinoline-4-carboxylic acid; 95% |
441-28-1 | 5 g |
€456.10 | 2023-07-19 |
2-(4-fluorophenyl)quinoline-4-carboxylic acid Suppliers
2-(4-fluorophenyl)quinoline-4-carboxylic acid Related Literature
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Richa Sardessai,Shobhana Krishnaswamy,Mysore S. Shashidhar CrystEngComm, 2012,14, 8010-8016
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
Additional information on 2-(4-fluorophenyl)quinoline-4-carboxylic acid
Introduction to 2-(4-fluorophenyl)quinoline-4-carboxylic acid (CAS No. 441-28-1)
2-(4-fluorophenyl)quinoline-4-carboxylic acid, identified by the Chemical Abstracts Service Number (CAS No.) 441-28-1, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the quinoline family, a class of nitrogen-containing aromatic organic compounds known for their broad spectrum of biological activities. The presence of a fluorine substituent at the para position of the phenyl ring and the carboxylic acid functional group at the 4-position of the quinoline core imparts unique electronic and steric properties, making it a valuable scaffold for drug discovery and development.
The structure-activity relationship (SAR) of quinoline derivatives has been extensively studied, with modifications at various positions of the quinoline ring demonstrating profound effects on their pharmacological profiles. The introduction of a fluorine atom, in particular, has been shown to enhance metabolic stability, binding affinity, and overall bioavailability. In the case of 2-(4-fluorophenyl)quinoline-4-carboxylic acid, the fluorine atom at the 4-position of the phenyl ring likely contributes to its ability to interact with biological targets in a highly specific manner, while the carboxylic acid group provides opportunities for further derivatization and functionalization.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes and interactions of this compound with potential biological targets with remarkable accuracy. Studies suggest that 2-(4-fluorophenyl)quinoline-4-carboxylic acid may exhibit inhibitory activity against various enzymes and receptors involved in cancer progression, inflammation, and infectious diseases. For instance, preliminary computational studies have indicated that this compound could interact with kinases and transcription factors, potentially modulating signaling pathways critical for disease pathology.
In parallel, experimental investigations have begun to explore the pharmacological properties of 2-(4-fluorophenyl)quinoline-4-carboxylic acid. In vitro assays have demonstrated its ability to inhibit the growth of certain cancer cell lines by disrupting key molecular mechanisms. Additionally, its interaction with bacterial enzymes has been investigated as part of efforts to develop novel antibiotics against drug-resistant pathogens. The carboxylic acid moiety has been particularly interesting for researchers seeking to conjugate this scaffold with other bioactive molecules or therapeutic agents, thereby expanding its therapeutic potential.
The synthesis of 2-(4-fluorophenyl)quinoline-4-carboxylic acid represents a testament to the progress in organic synthesis methodologies. Modern synthetic routes leverage transition metal catalysis, palladium cross-coupling reactions, and fluorochemicals to construct complex heterocyclic frameworks efficiently. These advances not only streamline the production process but also allow for greater flexibility in modifying the structure of quinoline derivatives. The synthesis typically involves condensation reactions between appropriately substituted phenylacetic acids or their derivatives with fluorinated aromatic compounds under controlled conditions.
The pharmacokinetic profile of 2-(4-fluorophenyl)quinoline-4-carboxylic acid is another critical aspect that has been scrutinized by researchers. Due to its molecular structure, it is expected to exhibit moderate solubility in both water and lipids, which could influence its absorption, distribution, metabolism, and excretion (ADME) properties. Understanding these parameters is essential for optimizing dosing regimens and minimizing potential side effects. Preclinical studies are underway to evaluate its bioavailability and pharmacokinetic behavior in animal models, providing crucial data for future clinical trials.
The role of fluorine-containing compounds in medicinal chemistry cannot be overstated. Fluorine atoms are known to enhance binding affinity by increasing lipophilicity and electronic effects on adjacent atoms. In 2-(4-fluorophenyl)quinoline-4-carboxylic acid, the fluorine atom at the para position likely contributes to these effects while also influencing conformational preferences. This balance between electronic and steric effects makes quinoline derivatives like this one particularly attractive for drug development.
Emerging research also highlights the potential applications of 2-(4-fluorophenyl)quinoline-4-carboxylic acid in addressing neurological disorders. Quinoline derivatives have shown promise in modulating neurotransmitter systems, making them candidates for treating conditions such as Alzheimer's disease and Parkinson's disease. The unique structural features of this compound may allow it to interact with specific receptors or enzymes implicated in these disorders without causing significant off-target effects.
The future direction of research on 2-(4-fluorophenyl)quinoline-4-carboxylic acid is likely to be shaped by interdisciplinary collaborations between synthetic chemists, computational biologists, and pharmacologists. By integrating experimental data with computational predictions, researchers can accelerate the discovery process and identify novel analogs with enhanced therapeutic profiles. Furthermore, advances in biocatalysis and green chemistry may offer sustainable alternatives for synthesizing complex molecules like this one.
In conclusion,2-(4-fluorophenyl)quinoline-4-carboxylic acid (CAS No. 441-28-1) represents a promising candidate for further exploration in pharmaceutical research due to its unique structural features and potential biological activities. Its synthesis reflects modern advancements in organic chemistry, while ongoing studies highlight its therapeutic potential across multiple disease areas. As our understanding of molecular interactions continues to evolve,2-(4-fluorophenyl)quinoline-4-carboxylic acid may play a pivotal role in shaping future treatments for human diseases.
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